(2E)-N-(4-fluoro-3-nitrophenyl)-3-(furan-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-(4-fluoro-3-nitrophenyl)-3-(furan-2-yl)prop-2-enamide is an organic compound characterized by the presence of a furan ring, a nitrophenyl group, and a fluoro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-fluoro-3-nitrophenyl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration and Fluorination: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid. Fluorination can be achieved using reagents such as fluorine gas or more commonly, using milder reagents like Selectfluor.
Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the nitrophenyl-furan intermediate with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-N-(4-fluoro-3-nitrophenyl)-3-(furan-2-yl)prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving nitro and fluoro groups.
Mechanism of Action
The mechanism of action of (2E)-N-(4-fluoro-3-nitrophenyl)-3-(furan-2-yl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and fluoro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(4-chloro-3-nitrophenyl)-3-(furan-2-yl)prop-2-enamide: Similar structure but with a chloro substituent instead of fluoro.
(2E)-N-(4-fluoro-3-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The presence of the fluoro substituent in (2E)-N-(4-fluoro-3-nitrophenyl)-3-(furan-2-yl)prop-2-enamide can enhance its chemical stability and influence its reactivity compared to its chloro analog. The furan ring provides unique electronic properties that can be advantageous in certain applications compared to the thiophene analog.
Properties
IUPAC Name |
(E)-N-(4-fluoro-3-nitrophenyl)-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O4/c14-11-5-3-9(8-12(11)16(18)19)15-13(17)6-4-10-2-1-7-20-10/h1-8H,(H,15,17)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCIALCQJIVRAA-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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